![molecular formula C20H15ClN4 B6525975 4-(4-chlorophenyl)-N-[(pyridin-2-yl)methyl]quinazolin-2-amine CAS No. 1016491-24-9](/img/structure/B6525975.png)

4-(4-chlorophenyl)-N-[(pyridin-2-yl)methyl]quinazolin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

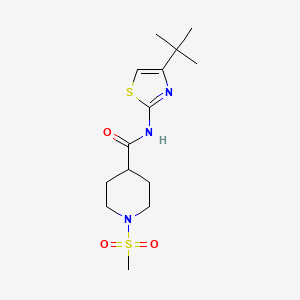

This compound is a derivative of quinazoline, a class of organic compounds with a bicyclic structure made up of two fused six-membered aromatic rings, one of which is a benzene ring and the other is a pyrimidine ring . The presence of the chlorophenyl, pyridin-2-ylmethyl groups may confer unique properties to the compound.

Synthesis Analysis

The synthesis of such compounds often involves multistep reactions including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination . The exact synthesis pathway would depend on the starting materials and desired substitutions on the quinazoline ring.Molecular Structure Analysis

The molecular structure of this compound would consist of a quinazoline core with a 4-chlorophenyl group attached at the 4-position and a pyridin-2-ylmethyl group attached via a nitrogen atom . The exact structure would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing chlorophenyl group and the electron-donating pyridin-2-ylmethyl group. These groups could potentially direct electrophilic aromatic substitution reactions to specific positions on the quinazoline ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, quinazoline derivatives are crystalline solids. The presence of the chlorophenyl and pyridin-2-ylmethyl groups may increase the compound’s lipophilicity, potentially affecting its solubility and melting point .Scientific Research Applications

4-(4-chlorophenyl)-N-[(pyridin-2-yl)methyl]quinazolin-2-amine has been used in a number of scientific research applications. For example, it has been studied for its potential as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the regulation of neurotransmitter acetylcholine in the central nervous system. This compound has also been studied for its potential to act as an inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. This compound has also been studied for its potential to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the regulation of inflammation.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-N-[(pyridin-2-yl)methyl]quinazolin-2-amine is not fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the regulation of neurotransmitter acetylcholine in the central nervous system. This compound has also been found to act as an inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. This compound has also been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the regulation of inflammation.

Biochemical and Physiological Effects

This compound has been found to have a number of biochemical and physiological effects. For example, it has been found to have a neuroprotective effect, and has been studied for its potential to protect neurons from damage caused by oxidative stress. This compound has also been found to have anti-inflammatory effects, and has been studied for its potential to reduce inflammation in various tissues. In addition, this compound has been found to have anti-cancer effects, and has been studied for its potential to inhibit the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

4-(4-chlorophenyl)-N-[(pyridin-2-yl)methyl]quinazolin-2-amine has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and readily available. In addition, this compound has been found to be stable under a variety of conditions, making it suitable for use in a variety of laboratory experiments. However, this compound has a number of potential limitations, including the fact that it is a relatively weak inhibitor of the enzymes AChE, MAO, and COX-2.

Future Directions

There are a number of potential future directions for 4-(4-chlorophenyl)-N-[(pyridin-2-yl)methyl]quinazolin-2-amine research. One potential direction is to further investigate its potential as an inhibitor of the enzymes AChE, MAO, and COX-2. Another potential direction is to further explore its potential as a neuroprotective agent, as well as its potential anti-inflammatory and anti-cancer effects. In addition, further research could be conducted to explore the potential of this compound as an inhibitor of other enzymes involved in various biochemical and physiological processes. Finally, further research could be conducted to explore the potential of this compound as an adjuvant for other therapeutic agents, and to explore its potential for use in the treatment of various diseases and disorders.

Synthesis Methods

4-(4-chlorophenyl)-N-[(pyridin-2-yl)methyl]quinazolin-2-amine can be synthesized through a number of different methods. One method involves the reaction of 4-chlorophenyl magnesium bromide with 2-methyl-pyridine-3-carboxylic acid in the presence of a base. This reaction produces this compound as a white solid. Another method involves the reaction of 4-chlorophenyl bromide with 2-methylpyridine-3-carboxylic acid in the presence of a base. This reaction produces this compound as a white solid.

properties

IUPAC Name |

4-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)quinazolin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN4/c21-15-10-8-14(9-11-15)19-17-6-1-2-7-18(17)24-20(25-19)23-13-16-5-3-4-12-22-16/h1-12H,13H2,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLSUNYVPYDRVFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)NCC3=CC=CC=N3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dichlorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B6525892.png)

![N-[2-(4-ethoxyphenoxy)ethyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B6525904.png)

![2-{[1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B6525907.png)

![2-{[1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B6525910.png)

![{[(2-fluorophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate](/img/structure/B6525919.png)

![3-phenyl-7-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6525923.png)

![N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide](/img/structure/B6525931.png)

![1-{thieno[3,2-d]pyrimidin-4-yl}-1H-imidazole](/img/structure/B6525945.png)

![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B6525952.png)

![ethyl 4-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperazine-1-carboxylate](/img/structure/B6525960.png)

![4-[3-(4-methylphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B6525968.png)

![6-bromo-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine](/img/structure/B6525971.png)

![N-[4-(6-chloro-4-phenylquinolin-2-yl)phenyl]-2-(morpholin-4-yl)acetamide](/img/structure/B6525980.png)